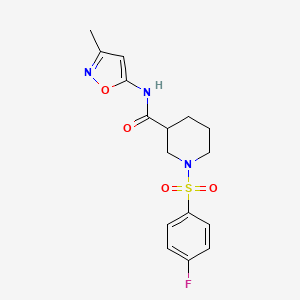

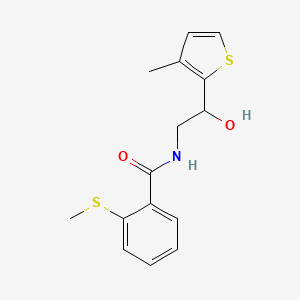

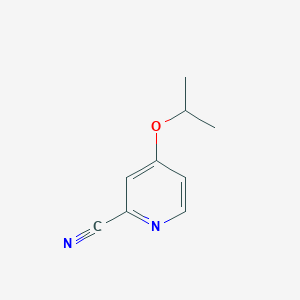

![molecular formula C21H23N3OS B2864950 (E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1207061-94-6](/img/structure/B2864950.png)

(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a thiophene group, which is a five-membered ring with four carbon atoms and one sulfur atom . The presence of these groups could potentially confer interesting chemical and biological properties to the compound.

Molecular Structure Analysis

The benzimidazole and thiophene groups in the compound are likely to contribute to its overall molecular structure. Benzimidazole is a planar molecule, which could allow for π-π stacking interactions . Thiophene, being a heterocyclic compound, could also participate in various interactions due to the presence of the sulfur atom .Chemical Reactions Analysis

Benzimidazole and thiophene groups can undergo various chemical reactions. For instance, benzimidazole can act as a base and form salts with acids . Thiophene can undergo electrophilic substitution reactions similar to those of benzene .Scientific Research Applications

Synthesis and Heterocyclic Compound Development

The compound serves as a foundational precursor or structural motif in the synthesis of diverse heterocyclic compounds. For instance, research has demonstrated the utilization of thiosemicarbazide derivatives, which share a structural resemblance or conceptual synthesis pathway with our compound of interest, for crafting imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. These synthesized compounds were further assessed for their antimicrobial activities, showcasing the chemical's role in developing biologically active molecules (Elmagd et al., 2017).

Biological Activities and Applications

The structure of "(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide" is indicative of potential biological activities, as evidenced by studies on similar molecules. For example, compounds with an imidazole ring and acrylamide moiety have been explored for their roles as nonpeptide angiotensin II receptor antagonists, displaying nanomolar affinity for the receptor and effective oral activity, which is critical for the development of hypertension treatments (Keenan et al., 1993).

Material Science and Polymer Applications

Further extending its applications beyond biological activity, compounds structurally related to our molecule of interest have been engaged in the synthesis of polymeric complexes. These complexes are characterized by their unique properties, such as magnetic susceptibility and conductivity, which could be vital for developing new materials with specific electronic or magnetic properties (El-Sonbati et al., 2018).

Mechanism of Action

Target of Action

It is known that the benzimidazole nucleus, a component of this compound, is an important pharmacophore in drug discovery and can interact with proteins and enzymes .

Mode of Action

Compounds containing the benzimidazole nucleus have been extensively utilized as a drug scaffold in medicinal chemistry . They are known to interact with proteins and enzymes, which could lead to various biochemical changes .

Biochemical Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by benzimidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Future Directions

properties

IUPAC Name |

(E)-N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c25-20(12-11-17-4-3-13-26-17)22-14-15-7-9-16(10-8-15)21-23-18-5-1-2-6-19(18)24-21/h1-6,11-13,15-16H,7-10,14H2,(H,22,25)(H,23,24)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXGAVWCXPRANS-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)C=CC2=CC=CS2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

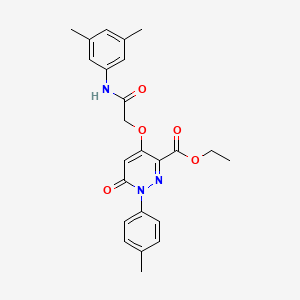

![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)

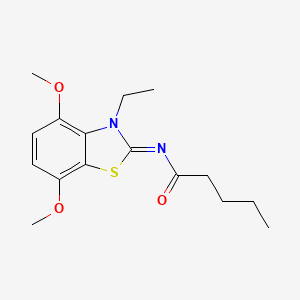

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)

![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)

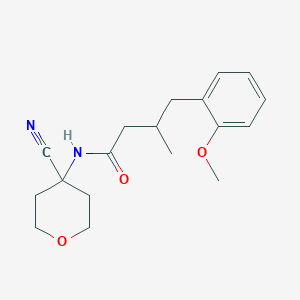

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2864889.png)